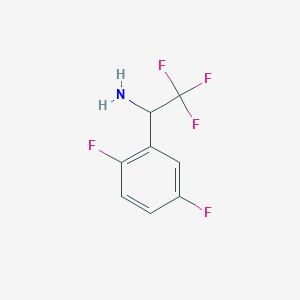![molecular formula C10H15BrN2O B13242399 (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13242399.png)
(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol is a chiral compound featuring a bromopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol typically involves the bromination of 2-aminopyridine followed by a series of reactions to introduce the desired functional groups. One common method involves the following steps:
Bromination: 2-aminopyridine is brominated using bromine in acetic acid to yield 2-amino-5-bromopyridine.
Amination: The brominated product is then reacted with an appropriate amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution could introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyridine: A precursor in the synthesis of (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol.
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15BrN2O |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)9(6-14)13-10-4-3-8(11)5-12-10/h3-5,7,9,14H,6H2,1-2H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
RMGXSKJKKKIQHR-SECBINFHSA-N |
SMILES isomérique |
CC(C)[C@@H](CO)NC1=NC=C(C=C1)Br |
SMILES canonique |
CC(C)C(CO)NC1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


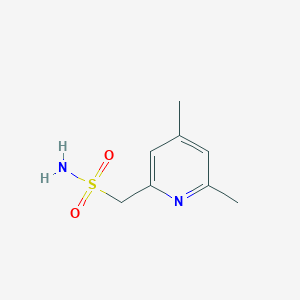
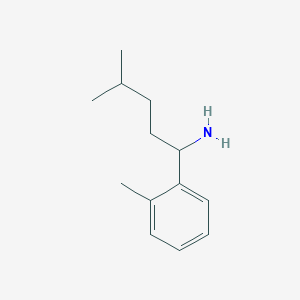
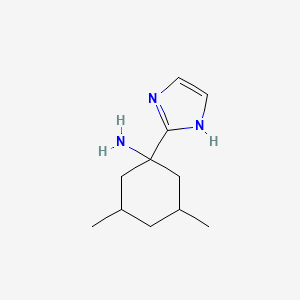

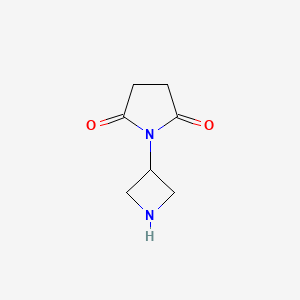
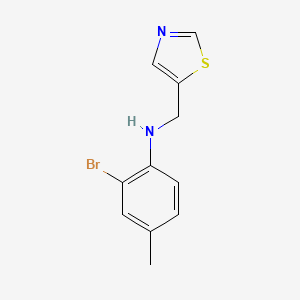
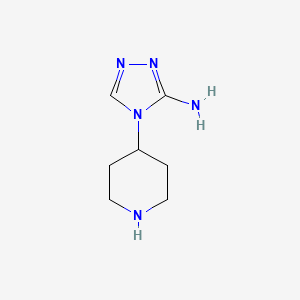

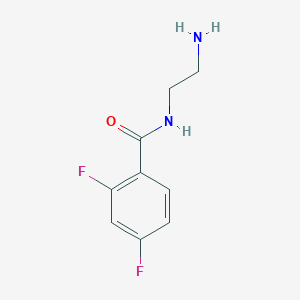
![2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B13242355.png)
![4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13242362.png)
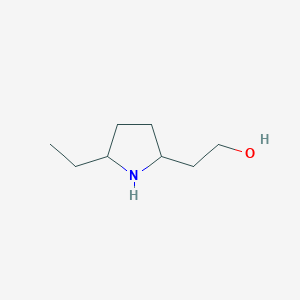
![2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile](/img/structure/B13242384.png)
